1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
Description
1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a heterocyclic compound featuring a thienyl group, a triazolobenzothiazole core, and an ethanone moiety. Its molecular formula is C₁₆H₁₀N₄OS₃, with a molecular weight of 386.47 g/mol (exact mass: 386.0127) . The structure combines a 2-thienyl substituent at the ethanone position and a triazolobenzothiazole system linked via a sulfanyl group.
Properties
IUPAC Name |
1-thiophen-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS3/c18-10(12-6-3-7-19-12)8-20-13-15-16-14-17(13)9-4-1-2-5-11(9)21-14/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUQWMSFPVOYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)C4=CC=CS4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydrazinobenzothiazole
The triazolo-benzothiazole core is synthesized via cyclization of 2-hydrazinobenzothiazole intermediates. For example:
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Step 1 : 2-Chlorobenzothiazole reacts with hydrazine hydrate in ethanol to yield 2-hydrazinobenzothiazole.
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Step 2 : Treatment with carbon disulfide (CS₂) in ethanol generates the thione derivative,triazolo[3,4-b]benzothiazole-3-thione.
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Step 3 : Reduction of the thione to the thiol is achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 70–80°C (cyclization) |
| Catalyst | None (thermal cyclization) |
Alternative Routes via Hydrazine Intermediates
Substituted anilines (e.g., 4-methoxyaniline) can be converted to arylthioureas, followed by cyclization with bromine to form 2-hydrazinobenzothiazoles. Subsequent reactions with CS₂ or alkylating agents enable functionalization at the C-3 position.
Synthesis of 1-(2-Thienyl)-2-Haloethanone
Bromination of 1-(2-Thienyl)Ethanone
1-(2-Thienyl)ethanone undergoes α-bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of light or a radical initiator:
Optimization Notes :
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Excess bromine leads to di-bromination.
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Controlled addition at 0–5°C improves mono-bromination selectivity.
Coupling Strategies for Sulfanyl Bridge Formation
Nucleophilic Substitution
Triazolo-benzothiazole-3-thiol reacts with 1-(2-thienyl)-2-bromoethanone under basic conditions (e.g., K₂CO₃ or CsOH):
Example Conditions :
Palladium-Catalyzed Cross-Coupling
A Pd-mediated coupling mimics methodologies used for analogous sulfanyl compounds:
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Catalyst System : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with Xantphos ligand.
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Substrates : Triazolo-benzothiazole-3-thiol and 1-(2-thienyl)-2-iodoethanone.
Reaction Setup :
| Component | Quantity |
|---|---|
| Pd₂(dba)₃ | 2–5 mol% |
| Xantphos | 4–6 mol% |
| Solvent | DMF or toluene |
| Temperature | 70–90°C |
This method enhances regioselectivity and reduces side reactions compared to nucleophilic substitution.
Characterization and Validation
Spectroscopic Analysis
Purity Optimization
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Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted intermediates.
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Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.
Challenges and Mitigation Strategies
Stability of Thiol Intermediate
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The thienyl and triazolobenzothiazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can modulate biochemical pathways related to cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related triazolo-heterocyclic derivatives, focusing on structural variations, synthetic routes, and biological activities.
Structural Analogues with Antiviral Activity
- Compound 1 (1-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl-1H-benzimidazole):
- Structure : Replaces the benzothiazole ring with a thiadiazole core and adds a benzimidazole group.
- Activity : Exhibits lower EC₅₀ (0.8 µM) and higher selectivity index (SI = 31.3) compared to SRI 29365, a lead antiviral compound .
- Key Difference : The thiadiazole-benzimidazole hybrid enhances potency but reduces synthetic accessibility compared to the target compound’s simpler triazolobenzothiazole framework.
Antibacterial Triazolo-Thiadiazoles
- Compounds 5a–e (2-arylamino-5-(2-thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles): Structure: Feature a thiadiazole core with arylamino and thienyl substituents. Activity: Show broad-spectrum antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with compound 5e being highly active . Key Difference: The absence of a benzothiazole ring in these compounds may reduce metabolic stability compared to the target compound, which benefits from the lipophilic benzothiazole moiety.
Anticancer Triazolo-Thiadiazole Derivatives
- KA39 (2-((6-(2,5-dinitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)-4,5-dimethoxy-N,N-dimethylbenzene sulfonamide): Structure: Incorporates a nitrobenzene sulfonamide group and a dimethoxybenzene ring. Activity: Demonstrates GI₅₀ values of 0.5–1.2 µM against colorectal and prostate cancer cell lines .
Triazolobenzothiazole Derivatives with Modified Substituents
- N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide: Structure: Replaces the ethanone group with an acetamide moiety.
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}ethanone: Structure: Substitutes the benzothiazole with a thiazolo-triazole core and adds a dihydrobenzodioxin group. Impact: The dihydrobenzodioxin enhances aromatic π-stacking, which could improve binding to hydrophobic enzyme pockets .
Table 1: Structural and Functional Comparison
Biological Activity
1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound incorporates a thienyl group along with a triazole and benzothiazole moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of sulfur atoms in both the thienyl and benzothiazole groups contributes to the compound's unique electronic properties and reactivity.
Anticancer Properties
Research indicates that compounds featuring the triazole and benzothiazole structures exhibit notable anticancer activities. Specifically, derivatives of triazole-thiones have shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that certain triazolethione compounds possess cytotoxic effects against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells, suggesting that this compound may also exhibit similar properties due to structural similarities with these active compounds .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Triazole derivatives are noted for their effectiveness against a range of bacterial and fungal pathogens. For example, studies have shown that related compounds can exhibit bactericidal activity comparable to standard antibiotics like streptomycin . The specific interactions of this compound with microbial targets remain to be fully elucidated but hold potential for therapeutic applications.
Antioxidant and Anti-inflammatory Effects
The antioxidant capacity of compounds containing thiazole and triazole rings has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems . Additionally, anti-inflammatory activities have been observed in related compounds which inhibit pro-inflammatory enzymes such as lipoxygenase . This suggests that this compound may also possess similar anti-inflammatory properties.
Table: Summary of Biological Activities
Case Studies
Several case studies highlight the biological activity of similar compounds. For instance:
- A study on triazole-thione derivatives demonstrated significant anticancer activity against human malignant cell lines. The results indicated that modifications in the substituent groups could enhance cytotoxicity .
- Another investigation into the antimicrobial properties of thiazole derivatives revealed effective inhibition against pathogenic bacteria with potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
